molecular formula C18H17N3O3S B12219434 2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B12219434
M. Wt: 355.4 g/mol
InChI Key: AWPOJKKQNALRPO-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of two methoxyphenyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-methoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring. The final step involves the acylation of the thiadiazole ring with 4-methoxyphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1,3,4-thiadiazole: Similar structure but lacks the acetamide group.

    4-methoxyphenyl-1,2,4-triazole: Contains a triazole ring instead of a thiadiazole ring.

    4-methoxyphenyl-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of both methoxyphenyl groups and the acetamide functionality, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-23-14-7-3-12(4-8-14)11-16(22)19-18-20-17(21-25-18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,20,21,22)

InChI Key

AWPOJKKQNALRPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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